

physicochemical properties of 3-(2-Fluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B1438065

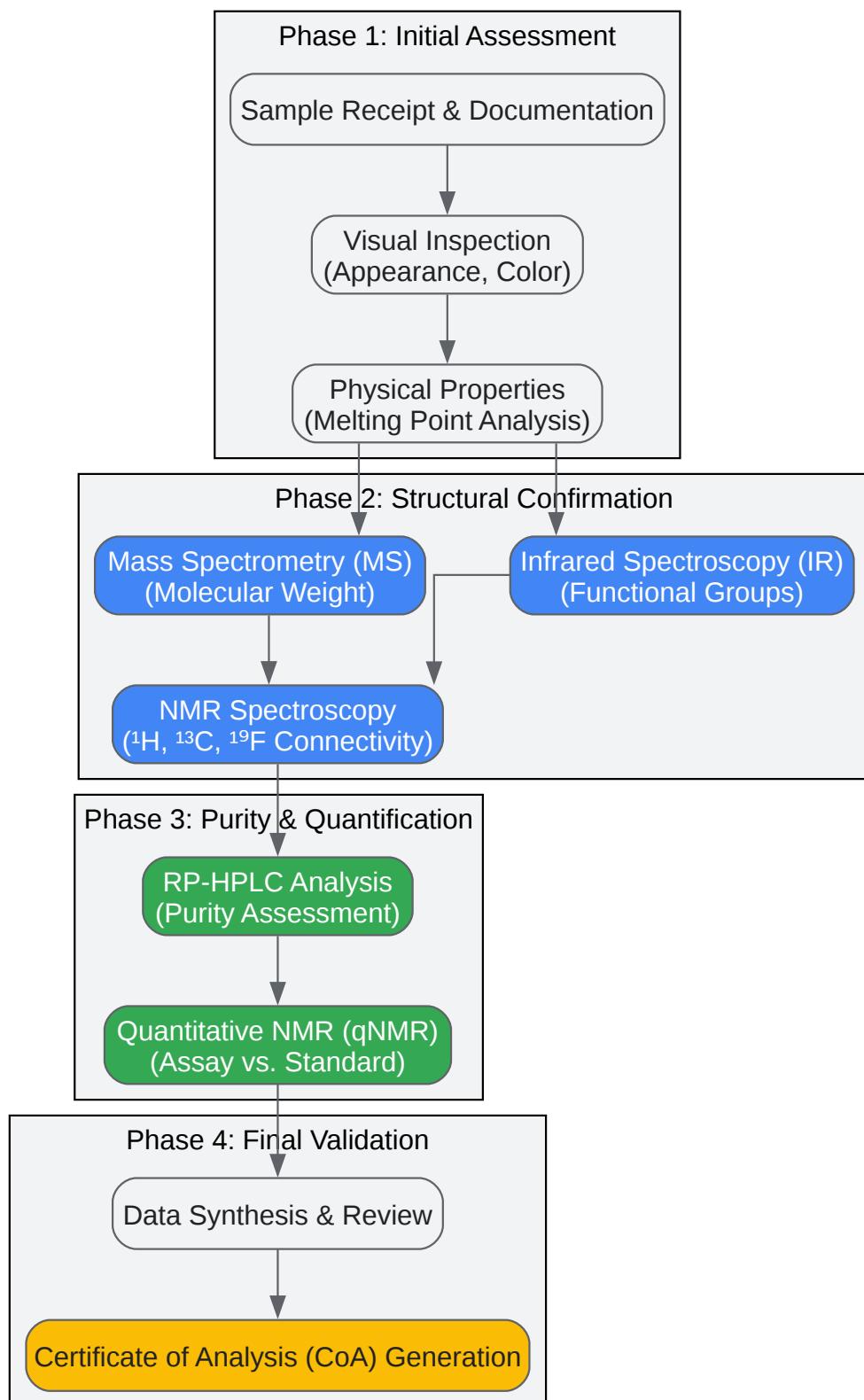
[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3-(2-Fluorophenyl)pyrrolidine Hydrochloride**

Foreword: A Molecule of Therapeutic Potential

3-(2-Fluorophenyl)pyrrolidine hydrochloride stands as a significant building block within the landscape of modern medicinal chemistry and pharmaceutical development. Its structural architecture, featuring a pyrrolidine ring coupled with a fluorinated phenyl group, makes it a valuable intermediate for synthesizing novel therapeutic agents, particularly those targeting neurological and psychiatric disorders.^[1] The strategic placement of the fluorine atom on the phenyl ring can enhance metabolic stability and improve binding affinity to biological targets, a common strategy in drug design.^[1] Furthermore, its formulation as a hydrochloride salt significantly enhances aqueous solubility, simplifying handling and formulation processes in both research and development settings.^[1]

This guide provides a comprehensive overview of the core physicochemical properties of **3-(2-Fluorophenyl)pyrrolidine hydrochloride**. It is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific context and robust analytical methodologies required for its characterization and quality control. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.


Core Physicochemical Profile

A summary of the essential physicochemical data for **3-(2-Fluorophenyl)pyrrolidine hydrochloride** is presented below. This data serves as a critical foundation for its application in synthesis and formulation.

Property	Value	Source(s)
Chemical Structure	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>	N/A
CAS Number	885277-79-2	[1]
Molecular Formula	<chem>C10H12FN.HCl</chem>	[1]
Molecular Weight	201.7 g/mol	[1]
Appearance	White to light yellow solid	[1]
Purity	Typically ≥95% (as determined by NMR)	[1]
Solubility	Enhanced aqueous solubility due to the hydrochloride salt form. Specific quantitative data is not publicly available and should be determined experimentally.	[1]
Melting Point	Data not publicly available; must be determined experimentally.	
pKa	Data not publicly available; must be determined experimentally.	
Storage Conditions	Store at 0-8°C	[1]

Analytical Characterization Workflow

The comprehensive characterization of a research chemical like **3-(2-Fluorophenyl)pyrrolidine hydrochloride** is a multi-step process that ensures identity, purity, and stability. The logical workflow presented below outlines the critical stages of this process, from initial receipt of the material to its final validation.

[Click to download full resolution via product page](#)

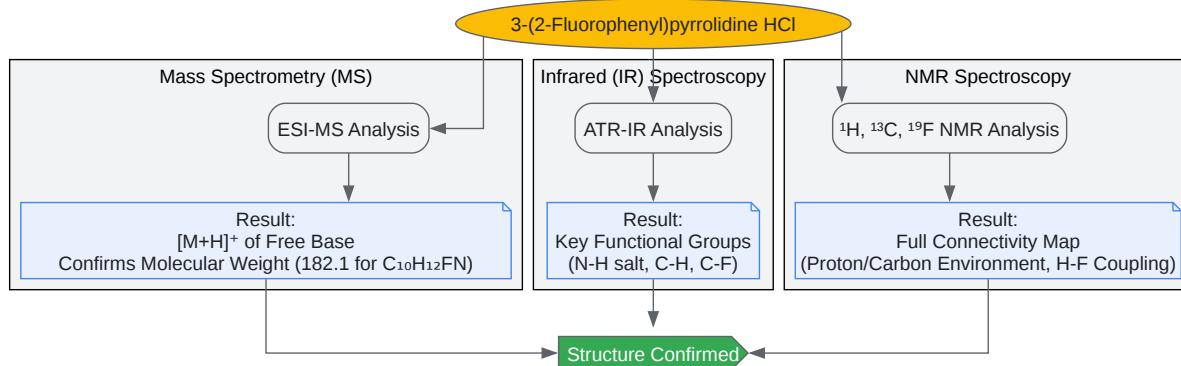
Caption: A logical workflow for the physicochemical characterization of a chemical standard.

Experimental Protocols for Verification

The following sections provide detailed, step-by-step methodologies for the analytical characterization of **3-(2-Fluorophenyl)pyrrolidine hydrochloride**. The choice of techniques and parameters is grounded in established practices for small molecule analysis.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main component from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The use of a Diode Array Detector (DAD) allows for the spectral confirmation of the peak identity and specificity of the method.[2][3]


Methodology:

- **System Preparation:**
 - **HPLC System:** A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.[2]
 - **Column:** A C18 reverse-phase column (e.g., Kromasil C18, 250 x 4.6 mm, 5 μ m) is a suitable starting point.[2]
 - **Mobile Phase A:** 0.1% Formic Acid in Water, HPLC grade.
 - **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile, HPLC grade.
 - **System Equilibration:** Equilibrate the column with a suitable starting gradient (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2][3]
- **Standard and Sample Preparation:**
 - **Standard Solution:** Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.[3]

- Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
- Chromatographic Run:
 - Injection Volume: 5 μ L.[\[3\]](#)
 - Flow Rate: 1.0 mL/min.[\[3\]](#)
 - Column Temperature: 30°C.
 - Detection: Monitor at a wavelength of 254 nm, and collect spectral data from 200-400 nm to assess peak purity.
 - Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18.1-20 min: 5% B (re-equilibration)
 - System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
- Data Analysis:
 - Calculate the purity of the sample by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Structural Elucidation via Spectroscopy

Spectroscopic analysis provides unambiguous confirmation of the compound's chemical structure. The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy offers a complete picture of molecular weight, functional groups, and atomic connectivity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. ijpbs.com [ijpbs.com]
- 3. cipac.org [cipac.org]
- To cite this document: BenchChem. [physicochemical properties of 3-(2-Fluorophenyl)pyrrolidine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1438065#physicochemical-properties-of-3-2-fluorophenyl-pyrrolidine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com